molecular formula C18H11Cl2F3N2O3 B3582708 3-CHLORO-4-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

3-CHLORO-4-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B3582708
M. Wt: 431.2 g/mol
InChI Key: WNMBUQJSKBDZAJ-UHFFFAOYSA-N
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Description

3-Chloro-4-[(3-chloro-4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that combines chloro, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(3-chloro-4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-chloro-4-methoxyaniline and 3-(trifluoromethyl)benzaldehyde, which are then subjected to a series of reactions such as condensation, cyclization, and chlorination under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common reagents used in the synthesis include chlorinating agents, catalysts, and solvents like dichloromethane and ethanol.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(3-chloro-4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-Chloro-4-[(3-chloro-4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-[(3-chloro-4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxyphenyl isocyanate
  • 3-(4-Methoxyphenyl)propionic acid
  • Benzoic acid, 3-chloro-, methyl ester

Uniqueness

Compared to similar compounds, 3-chloro-4-[(3-chloro-4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione stands out due to its combination of chloro, methoxy, and trifluoromethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-4-(3-chloro-4-methoxyanilino)-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N2O3/c1-28-13-6-5-10(8-12(13)19)24-15-14(20)16(26)25(17(15)27)11-4-2-3-9(7-11)18(21,22)23/h2-8,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMBUQJSKBDZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-4-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-CHLORO-4-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
3-CHLORO-4-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
3-CHLORO-4-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
3-CHLORO-4-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
3-CHLORO-4-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

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